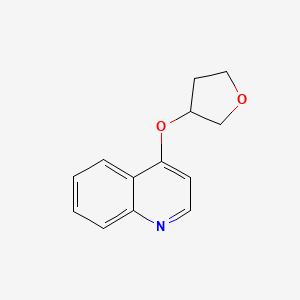
5-Hidroxipirimidina-2-carboxilato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 5-hydroxypyrimidine-2-carboxylate” is a chemical compound with the molecular formula C6H6N2O3 . It is a solid substance that can range in color from white to yellow .
Synthesis Analysis
The synthesis of pyrimidine derivatives, such as “Methyl 5-hydroxypyrimidine-2-carboxylate”, involves various methods. One approach involves the use of functionalized enamines, triethyl orthoformate, and ammonium acetate in a ZnCl2-catalyzed three-component coupling reaction . Another method involves the reaction of ketones, aldehydes, or esters with amidines in the presence of TEMPO and an in situ prepared recyclable iron (II)-complex .Molecular Structure Analysis
The InChI code for “Methyl 5-hydroxypyrimidine-2-carboxylate” is 1S/C6H6N2O3/c1-11-6(10)5-7-2-4(9)3-8-5/h2-3,9H,1H3 . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
Pyrimidine derivatives, including “Methyl 5-hydroxypyrimidine-2-carboxylate”, can undergo various chemical reactions. For instance, they can participate in oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 . They can also be involved in a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of commercially available amidines with saturated ketones .Physical And Chemical Properties Analysis
“Methyl 5-hydroxypyrimidine-2-carboxylate” has a molecular weight of 154.13 . It is a solid substance that can range in color from white to yellow . The compound is typically stored at room temperature .Mecanismo De Acción
Methyl 5-hydroxypyrimidine-2-carboxylate is believed to act as an antioxidant by scavenging free radicals and preventing oxidative damage. It is also believed to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of pro-inflammatory molecules. Additionally, Methyl 5-hydroxypyrimidine-2-carboxylate has been shown to inhibit the activity of the enzyme 5-lipoxygenase (5-LOX), which is involved in the synthesis of leukotrienes, which are pro-inflammatory molecules.
Biochemical and Physiological Effects
Methyl 5-hydroxypyrimidine-2-carboxylate has been shown to have anti-inflammatory and antioxidant properties. It has been shown to reduce inflammation and oxidative stress in cells, and to protect cells from oxidative damage. Additionally, it has been shown to inhibit the activity of enzymes involved in the synthesis of pro-inflammatory molecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 5-hydroxypyrimidine-2-carboxylate has several advantages for use in laboratory experiments. It is a naturally occurring compound and is readily available. Additionally, it is a highly efficient and high-yielding reaction, and it is relatively non-toxic. However, there are some limitations to its use in laboratory experiments. It is a highly reactive compound and can be difficult to handle and store. Additionally, it is not stable in an aqueous environment and can be easily degraded by light and oxygen.
Direcciones Futuras
Methyl 5-hydroxypyrimidine-2-carboxylate has potential applications in medicine, biochemistry, and other scientific research. Potential future directions for research include further study of its anti-inflammatory and antioxidant properties, its potential to inhibit the activity of enzymes involved in the synthesis of pro-inflammatory molecules, and its potential to be used in the synthesis of drugs. Additionally, further research could be done on the potential of Methyl 5-hydroxypyrimidine-2-carboxylate to be used in the treatment of inflammation and oxidative stress, and its potential to be used as an antioxidant in food products.
Métodos De Síntesis
Methyl 5-hydroxypyrimidine-2-carboxylate can be synthesized via the reaction of 5-hydroxypyrimidine-2-carboxylic acid with methyl iodide in the presence of silver oxide as a catalyst. The reaction is carried out in aqueous dimethyl sulfoxide (DMSO) at room temperature and produces the desired product in high yield. The reaction is carried out in a two-step process, first with the methyl iodide and then with the silver oxide. The reaction is highly efficient and produces a high yield of the desired product.
Aplicaciones Científicas De Investigación
- El 5-hidroxipirimidina-2-carboxilato de metilo ha demostrado ser prometedor en la neuroprotección. Los investigadores están investigando su potencial para tratar enfermedades neurodegenerativas como el Alzheimer, el Parkinson y la enfermedad de Huntington. La capacidad del compuesto para modular las vías de estrés oxidativo e inflamación lo convierte en un candidato interesante para estudios adicionales .
Neuroprotección y enfermedades neurodegenerativas
Safety and Hazards
“Methyl 5-hydroxypyrimidine-2-carboxylate” is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335 . Precautionary statements include P261, P280, P301, P301, P302, P305, P312, P338, P351, and P352 .
Propiedades
IUPAC Name |
methyl 5-hydroxypyrimidine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-11-6(10)5-7-2-4(9)3-8-5/h2-3,9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZDJOOHPCJDAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C=N1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1415574-30-9 |
Source


|
| Record name | methyl 5-hydroxypyrimidine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

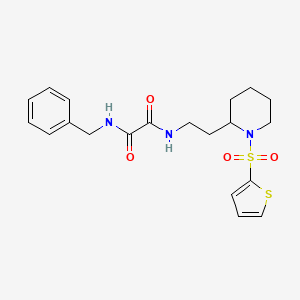
![5-[1-(3,4-Diethoxybenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2386893.png)
![Methyl 2-(4-chlorobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2386895.png)
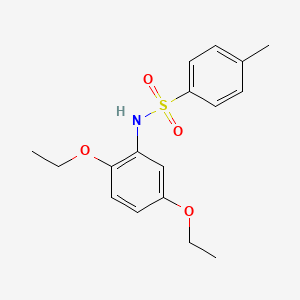

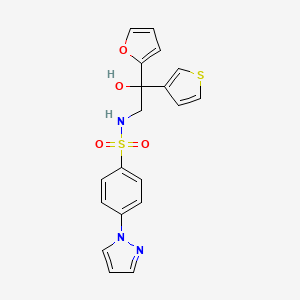

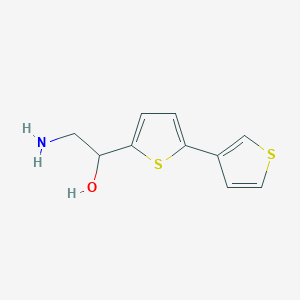
![3-(2-chlorophenyl)-2,5-dimethyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2386905.png)
![N-(1-Cyanocyclohexyl)-2-[(2R,3R)-2-methyl-3-morpholin-4-ylpyrrolidin-1-yl]acetamide](/img/structure/B2386906.png)
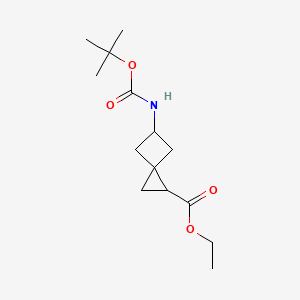
![1-[(2r)-Oxiran-2-ylmethyl]pyrrolidin-2-one](/img/structure/B2386910.png)

